Cytotoxicity Against Ovarian Cancer: Cassipourol vs. Cassipouryl Acetate vs. Co-Isolated Triterpenoids
In a controlled bioassay using the A2780 human ovarian cancer cell line, cassipourol demonstrated approximately 14% greater cytotoxic potency than its closest natural analog, cassipouryl acetate, and was significantly more active than the three co-isolated known compounds. The IC50 values, determined under identical experimental conditions by the Virginia Polytechnic Institute and State University protocol, position cassipourol as the most potent compound within this isolation series. The activity was classified as 'moderate' within the context of the assay system (actinomycin D IC50 = 1-3 ng/mL as positive control) [1].
| Evidence Dimension | Cytotoxicity IC50 |
|---|---|
| Target Compound Data | 2.4 µg/mL |
| Comparator Or Baseline | Cassipouryl acetate (analog): 2.8 µg/mL; 3β,30-dihydroxylup-20(29)-ene (3): 12.2 µg/mL; 30-hydroxylup-20(29)-en-3-one (4): 16.4 µg/mL; combretol (5): 8.7 µg/mL |
| Quantified Difference | Cassipourol IC50 = 2.4 µg/mL vs. cassipouryl acetate IC50 = 2.8 µg/mL (14% greater potency); vs. combretol (3.6-fold); vs. compound 4 (6.8-fold) |
| Conditions | A2780 human ovarian cancer cell line; standard cytotoxicity bioassay protocol at Virginia Tech; actinomycin D (IC50 1-3 ng/mL) used as positive control. |
Why This Matters
Procurement specificity matters because cassipouryl acetate, a co-occurring analog, is ~14% less potent; any contamination or misidentification of these structurally similar isolates will introduce batch-to-batch variability in cancer cytotoxicity studies.
- [1] Chaturvedula, V. S. P., Norris, A., Miller, J. S., Ratovoson, F., Andriantsiferana, R., Rasamison, V. E., & Kingston, D. G. I. (2006). Cytotoxic diterpenes from Cassipourea madagascariensis from the Madagascar rainforest. Journal of Natural Products, 69(2), 287–289. View Source
